molecular formula C24H26N4O4S B2857674 N-(3,5-dimethoxyphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide CAS No. 1189911-42-9

N-(3,5-dimethoxyphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide

Cat. No.: B2857674
CAS No.: 1189911-42-9
M. Wt: 466.56
InChI Key: AHOVLKSRKYVJJL-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a quinazoline core with a thioether linkage and a dimethoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinazoline ring.

    Introduction of the Thioether Linkage: The thioether linkage is introduced through a nucleophilic substitution reaction, where a thiol group reacts with a suitable electrophile.

    Attachment of the Dimethoxyphenyl Group: The final step involves the coupling of the dimethoxyphenyl group to the quinazoline core, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the quinazoline core can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it could inhibit the activity of certain kinases or proteases, leading to altered cell signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethoxyphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide
  • N-(3,5-dimethoxyphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide

Uniqueness

Compared to similar compounds, N-(3,5-dimethoxyphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide stands out due to its specific structural features, such as the propyl group and the precise positioning of the thioether linkage. These unique structural elements may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[(3-oxo-2-propyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4S/c1-5-8-20-23(30)28-21(26-20)18-9-6-7-10-19(18)27-24(28)33-14(2)22(29)25-15-11-16(31-3)13-17(12-15)32-4/h6-7,9-14,20H,5,8H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHOVLKSRKYVJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(C)C(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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